molecular formula C10H18NiO6 B13154948 Nickel(II)acetylacetonatedihydrate

Nickel(II)acetylacetonatedihydrate

Cat. No.: B13154948
M. Wt: 292.94 g/mol
InChI Key: RPKPDVFIWFMZDG-UHFFFAOYSA-N
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Description

Nickel(II)acetylacetonatedihydrate, also known as nickel(II) bis(acetylacetonate) dihydrate, is a coordination complex with the formula Ni(C5H7O2)2·2H2O. This compound is a dark green paramagnetic solid that is soluble in organic solvents such as toluene. It is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II)acetylacetonatedihydrate is typically synthesized by reacting nickel(II) salts, such as nickel chloride hexahydrate or nickel hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(CH}_3\text{COCHCOCH}_3)_2 + 2 \text{H}_2\text{O} ] The resulting product is then crystallized to obtain the dihydrate form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Nickel(II)acetylacetonatedihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nickel(II)acetylacetonatedihydrate is widely used in scientific research due to its versatility:

Mechanism of Action

Nickel(II)acetylacetonatedihydrate can be compared with other metal acetylacetonates, such as:

  • Cobalt(II) acetylacetonate
  • Copper(II) acetylacetonate
  • Iron(III) acetylacetonate

Uniqueness:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18NiO6

Molecular Weight

292.94 g/mol

IUPAC Name

nickel(2+);pentane-2,4-dione;dihydrate

InChI

InChI=1S/2C5H7O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;;

InChI Key

RPKPDVFIWFMZDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Ni+2]

Origin of Product

United States

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